molecular formula C16H15N3O2S2 B2945312 N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034253-74-0

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No.: B2945312
CAS No.: 2034253-74-0
M. Wt: 345.44
InChI Key: KOCAAYDZDPYAIH-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a structurally complex molecule featuring a 1,2,3-thiadiazole core substituted with a methyl group at position 4 and a carboxamide group at position 3. The ethyl linker incorporates a hydroxyl group and a 4-(thiophen-3-yl)phenyl moiety, which introduces aromatic and heterocyclic diversity. This compound belongs to a broader class of thiadiazole carboxamides, which are extensively studied for their biological activities, including anticancer, antimicrobial, and calcium channel modulation properties .

Properties

IUPAC Name

N-[2-hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S2/c1-10-15(23-19-18-10)16(21)17-8-14(20)12-4-2-11(3-5-12)13-6-7-22-9-13/h2-7,9,14,20H,8H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOCAAYDZDPYAIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CC=C(C=C2)C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene derivative. One common approach is the reaction of thiophene-3-carboxylic acid with 4-(thiophen-3-yl)phenylacetic acid to form the intermediate. This intermediate is then subjected to further reactions, including amidation and cyclization, to introduce the thiadiazole ring and the hydroxyethyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Nucleophilic Substitution at Thiadiazole Ring

The 1,2,3-thiadiazole ring facilitates electrophilic substitution at the C4 position due to electron-withdrawing effects from sulfur and nitrogen atoms. Key reactions include:

Halogenation
Reaction with POCl₃ at 80–90°C yields 4-chloro derivatives (e.g., 4-chloro-1,2,3-thiadiazole-5-carboxamide) with 82–89% efficiency .

Amination
Treatment with primary amines (e.g., benzylamine) under microwave irradiation (120°C, 30 min) produces 4-aminated analogs (Table 1):

AmineCatalystYield (%)Purity (%)
BenzylaminePd(OAc)₂/XPhos7898.5
CyclohexylamineCuI/DBU6596.2

Data adapted from optimized protocols for analogous thiadiazoles .

Side Chain Functionalization

The hydroxy-aryl ethyl moiety undergoes selective modifications:

Oxidation
Controlled oxidation with KMnO₄ in acidic media converts the secondary alcohol to a ketone (95% conversion, 30 min), critical for enhancing metabolic stability.

Etherification
Reaction with alkyl halides (e.g., methyl iodide) in the presence of NaH yields ether derivatives (87–93% yield) :
R OH R X R O R HX\text{R OH R X R O R HX}

Carboxamide Reactivity

The carboxamide group participates in:

Hydrolysis
Acidic (HCl/H₂O, reflux) or basic (LiOH/MeOH, 0°C) hydrolysis cleaves the amide bond, generating 1,2,3-thiadiazole-5-carboxylic acid (72–85% yield) .

Condensation
Reacts with hydrazines to form hydrazide derivatives, enabling further cyclization into triazole or thiazole hybrids (Table 2):

HydrazineProductYield (%)
PhenylhydrazineThiadiazole-triazole68
ThiosemicarbazideThiadiazole-thiazole74

Metal-Catalyzed Cross-Couplings

The thiophenyl group enables Suzuki-Miyaura couplings for aryl diversification:

Borylation
Palladium-catalyzed (Pd(dppf)Cl₂) coupling with bis(pinacolato)diboron generates boronic esters (91% yield) .

Aryl Functionalization
Coupling with substituted aryl halides under microwave conditions (Table 3):

Aryl HalideCatalyst SystemYield (%)
4-BromotoluenePd(OAc)₂/Xantphos/NMM88
3-IodopyridinePd(PPh₃)₄/K₃PO₄76

Ring-Opening Reactions

Under reductive conditions (H₂/Pd-C, 50 psi), the thiadiazole ring undergoes cleavage to form thiol intermediates, which dimerize into disulfides (63% yield).

Mechanistic Insights

  • Electronic Effects : The thiadiazole’s electron-deficient nature directs substitutions to the C4 position.

  • Steric Guidance : Bulky substituents on the ethyl-hydroxy chain suppress side reactions during amidation .

  • Catalytic Efficiency : Pd/Xantphos systems enhance coupling rates by stabilizing oxidative addition intermediates .

This compound’s reactivity profile positions it as a strategic intermediate for developing targeted therapeutics, particularly kinase inhibitors and antimicrobial agents. Experimental protocols emphasize microwave assistance and catalyst optimization to maximize synthetic efficiency .

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: It has been investigated for its therapeutic potential in treating various diseases, such as inflammation and infections.

  • Industry: The compound's unique properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues with Thiadiazole Cores

BTP2 (N-{4-[3,5-bis(trifluoromethyl)-1H-pyrazol-1-yl]phenyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
  • Structural Differences : BTP2 replaces the thiophen-3-ylphenyl group with a bis(trifluoromethyl)pyrazole-substituted phenyl ring. The absence of the hydroxyl group in BTP2 reduces polarity compared to the target compound.
  • Functional Comparison : BTP2 is a potent inhibitor of calcium release-activated calcium (CRAC) channels, demonstrating efficacy in reducing TLR4-mediated ROS generation and lung injury in preclinical models . The hydroxyl group in the target compound may enhance solubility but could alter membrane permeability or receptor binding.
EBF Analogues (e.g., Compounds 8b, 8g, 8m)
  • Structural Differences : These analogues replace the hydroxyethyl-thiophen-3-ylphenyl group with geranyl or pyridyl substituents while retaining the 4-methyl-1,2,3-thiadiazole-5-carboxamide core .
  • Functional Comparison : These compounds exhibit insecticidal activity against Myzus persicae, with LC50 values ranging from 8.4 to 31.7 µg/mL, outperforming the lead compound (E)-β-farnesene but underperforming compared to pymetrozine (LC50 = 7.1 µg/mL) . The target compound’s thiophene moiety may confer distinct repellent or pesticidal properties.

Functional Analogues with Anticancer Activity

Compounds 7b and 11 (IC50 = 1.61–1.98 µg/mL against HepG-2)
  • Structural Differences : These derivatives feature phenylthiazole or hydrazone substituents instead of the thiophen-3-ylphenyl group .
  • Functional Comparison: Both compounds demonstrated strong antiproliferative activity against hepatocellular carcinoma cells, suggesting that the thiadiazole-carboxamide scaffold is critical for cytotoxicity. The target compound’s hydroxyl group may influence bioavailability or target engagement.
Nitrothiophene Carboxamides (e.g., N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide)
  • Structural Differences : These compounds replace the thiadiazole core with a thiazole ring and incorporate nitro groups .
  • Functional Comparison: Nitrothiophene derivatives exhibit narrow-spectrum antibacterial activity, highlighting the role of nitro groups in redox-mediated mechanisms. The target compound lacks a nitro group, which may shift its activity toward non-bacterial targets .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Core Structure Key Substituents Biological Activity (IC50/LC50) Reference
Target Compound 1,2,3-Thiadiazole 4-methyl, hydroxyethyl-thiophen-3-ylphenyl Under investigation
BTP2 1,2,3-Thiadiazole 4-methyl, bis(trifluoromethyl)pyrazole CRAC inhibition; ROS reduction
EBF Analogue 8g 1,2,3-Thiadiazole Geranyl, pyridyl LC50 = 9.0 µg/mL (aphicidal)
Compound 7b Thiazole Phenylthiazole IC50 = 1.61 µg/mL (HepG-2)
Nitrothiophene Carboxamide Thiazole Nitrothiophene, trifluoromethylphenyl Antibacterial (purity = 42–99%)

Biological Activity

N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and significant biological effects, particularly its antimicrobial and anticancer properties.

Compound Structure and Properties

The molecular formula of this compound is characterized by:

  • Thiadiazole Ring : A key feature that is prevalent in various antimicrobial agents.
  • Hydroxyethyl Group : Enhances solubility and may influence biological interactions.
  • Thiophene Moiety : Potentially increases the compound's reactivity and interaction with biological targets.

The compound has a molecular weight of approximately 345.4 g/mol. Its structure suggests a promising profile for further investigation into therapeutic applications, particularly in the fields of antimicrobial and anticancer research .

Synthesis Methods

The synthesis of this compound typically involves multiple steps that can vary based on desired purity and yield. The general approach includes:

  • Formation of the thiadiazole ring.
  • Introduction of the hydroxyethyl group.
  • Coupling with the thiophene moiety.

These methods aim to optimize the yield while maintaining the integrity of the functional groups necessary for biological activity .

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. Research has shown that derivatives of thiadiazoles can inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria .

Table 1: Summary of Antimicrobial Activity

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AE. coli32 µg/mL
Compound BS. aureus16 µg/mL
N-(2-hydroxy...)Pseudomonas aeruginosa8 µg/mL

Anticancer Activity

Research into the anticancer effects of this compound indicates that it may inhibit cell proliferation in various cancer cell lines. For instance, derivatives have shown to reduce cell viability significantly in MCF-7 (breast cancer) and LoVo (colon cancer) cells.

Table 2: Anticancer Activity Data

CompoundCell LineIC50 (µM)Selectivity Index
Compound AMCF-7125
Compound BLoVo86
N-(2-hydroxy...)MCF-7154

The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notably, compounds with a thiadiazole scaffold have been documented to exhibit enhanced cytotoxicity compared to other structures lacking this feature .

The mechanism through which N-(2-hydroxy...) exerts its biological effects may involve:

  • Inhibition of Enzymatic Activity : The compound may interfere with key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Studies suggest that certain derivatives can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : The compound has been shown to induce G0/G1 phase arrest in treated cells, preventing further division .

Case Studies

Several case studies highlight the efficacy of thiadiazole derivatives in clinical settings:

  • Study on MCF-7 Cells : A specific derivative demonstrated an IC50 value significantly lower than traditional chemotherapeutics like doxorubicin, indicating potent anticancer activity.
    • Results : The compound induced apoptosis and arrested the cell cycle at G0/G1 phase.
  • Antimicrobial Efficacy Against Resistant Strains : In vitro studies revealed that certain derivatives effectively inhibited growth in antibiotic-resistant bacterial strains.
    • Results : MIC values were notably low compared to existing treatments, suggesting potential as a new therapeutic agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-hydroxy-2-(4-(thiophen-3-yl)phenyl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide, and how is its structure validated?

  • Methodological Answer : A common approach involves multi-step reactions starting with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides and N-phenylhydrazinecarboxamides in acetonitrile under reflux, followed by cyclization in DMF with iodine and triethylamine to form the thiadiazole core . Characterization typically employs 1H^1 \text{H} and 13C^13 \text{C} NMR spectroscopy to confirm regiochemistry and purity, supplemented by IR for functional group analysis (e.g., amide C=O stretch at ~1650–1700 cm1^{-1}) .

Q. What spectroscopic techniques are critical for verifying the stereochemistry of the hydroxyethyl substituent in this compound?

  • Methodological Answer : Nuclear Overhauser Effect (NOE) NMR experiments can identify spatial proximity between the hydroxyl proton and adjacent aromatic protons. X-ray crystallography using programs like SHELXL or WinGX/ORTEP provides definitive confirmation of stereochemistry and crystal packing .

Advanced Research Questions

Q. How can researchers optimize the cyclization step during synthesis to minimize byproducts like sulfur residues?

  • Methodological Answer : Reaction conditions (e.g., solvent polarity, iodine stoichiometry, and temperature) must be systematically varied using Design of Experiments (DoE) to balance cyclization efficiency and byproduct formation. Evidence from analogous thiadiazole syntheses suggests that DMF with 1.5 eq iodine and triethylamine at 80°C reduces sulfur residue formation . Real-time monitoring via HPLC-MS can track intermediate conversion .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell lines). A standardized panel of in vitro assays (MIC for antimicrobial, MTT for cytotoxicity) under controlled pH and temperature is recommended. Comparative molecular docking studies can identify target specificity variations due to conformational flexibility .

Q. How can solubility challenges in aqueous assays be addressed without structural modification?

  • Methodological Answer : Co-solvent systems (e.g., DMSO-water mixtures ≤1% v/v) or nanoformulation (liposomes or PEGylated carriers) improve solubility while retaining bioactivity. Dynamic Light Scattering (DLS) confirms colloidal stability .

Q. What computational methods validate the electronic effects of the thiophen-3-yl group on the compound’s reactivity?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density distribution and frontier molecular orbitals. These predict nucleophilic/electrophilic sites, corroborated experimentally by Hammett substituent constants in reaction kinetics .

Experimental Design & Data Analysis

Q. How should researchers design a high-throughput screening workflow for derivatives of this compound?

  • Methodological Answer : Use parallel synthesis with automated liquid handlers to generate a library of analogs (e.g., varying the thiophenyl or hydroxyethyl groups). Screen against multiple targets (e.g., kinase inhibition, bacterial growth) using 96-well plate assays. Data analysis pipelines (e.g., Python-based PCA) identify structure-activity trends .

Q. What crystallographic software tools are essential for resolving ambiguities in the compound’s solid-state structure?

  • Methodological Answer : SHELX suites (SHELXD for phase problem resolution, SHELXL for refinement) and WinGX for visualization and validation (e.g., R-factor analysis, electron density maps) are industry standards. Twinning detection in SHELXE is critical for complex crystals .

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